M-Nifedipine

Übersicht

Beschreibung

m-Nifedipin: ist ein Dihydropyridin-Calciumkanalblocker, der häufig zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Angina pectoris eingesetzt wird . Es wirkt, indem es den Einstrom von Kalziumionen in die glatte Gefäßmuskulatur und Herzmuskelzellen hemmt, was zu einer Vasodilatation und einem Blutdruckabfall führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von m-Nifedipin beinhaltet typischerweise die Hantzsch-Reaktion, eine mehrkomponentige Reaktion zwischen einem Aldehyd, einem β-Ketoester und Ammoniak oder einem Amin . Die Reaktionsbedingungen umfassen oft das Rückflusskochen der Reaktanten in Ethanol oder einem anderen geeigneten Lösungsmittel.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird m-Nifedipin unter Verwendung einer ähnlichen Hantzsch-Reaktion, jedoch im größeren Maßstab, hergestellt. Der Prozess beinhaltet eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: Es kann unter bestimmten Bedingungen zu seinem entsprechenden Dihydropyridinderivat reduziert werden.

Substitution: m-Nifedipin kann nukleophile Substitutionsreaktionen, insbesondere an den Estergruppen, eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: UV-Licht und alkalische Lösungen.

Reduktion: Wasserstoffgas und ein geeigneter Katalysator.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Nitrosoderivate.

Reduktion: Dihydropyridinderivate.

Substitution: Substituierte Ester oder Amide.

Wissenschaftliche Forschungsanwendungen

Chemie: m-Nifedipin wird als Modellverbindung bei der Untersuchung von Calciumkanalblockern und deren Wechselwirkungen mit verschiedenen Rezeptoren verwendet .

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von Kalziumionen in zellulären Prozessen und der Signaltransduktion zu verstehen .

Medizin: m-Nifedipin wird ausgiebig auf seine therapeutische Wirksamkeit bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck und Angina pectoris, untersucht .

Industrie: In der pharmazeutischen Industrie wird m-Nifedipin zur Entwicklung von Retardformulierungen verwendet, um seine Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern .

Wirkmechanismus

m-Nifedipin übt seine Wirkung aus, indem es L-Typ-Calciumkanäle in der glatten Gefäßmuskulatur und Herzmuskelzellen blockiert . Dieser Block verhindert den Einstrom von Kalziumionen während der Depolarisation, wodurch der periphere arterielle Gefäßwiderstand reduziert und die Koronararterien erweitert werden . Diese Wirkungen führen zu einem Blutdruckabfall und einer Steigerung der Sauerstoffversorgung des Herzens, wodurch Angina pectoris gelindert wird .

Wirkmechanismus

m-Nifedipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to a decrease in blood pressure and an increase in oxygen supply to the heart, alleviating angina .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Nicardipin

- Amlodipin

- Felodipin

- Isradipin

- Nimodipin

Vergleich: m-Nifedipin unterscheidet sich von seinen Analoga durch seinen schnellen Wirkungseintritt und seine kurze Halbwertszeit, was es für die Akutbehandlung hypertensiver Krisen geeignet macht . Im Gegensatz dazu haben Verbindungen wie Amlodipin einen langsameren Wirkungseintritt und eine längere Wirkdauer, was sie für die chronische Behandlung von Bluthochdruck besser geeignet macht .

Eigenschaften

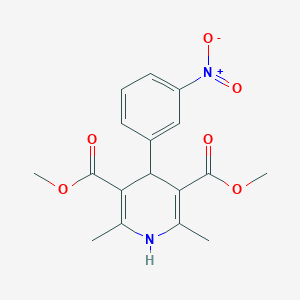

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTRZKAKODSRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944479 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-77-6 | |

| Record name | m-Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nifedipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]

- Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]

- Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, this compound can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]

A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for this compound, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that this compound shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.

ANone: The research papers primarily focus on this compound's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.

ANone: The available research primarily investigates this compound for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.

A: While the research papers primarily focus on the pharmacological effects of this compound, one study mentions that this compound is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that this compound might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.

ANone: The provided research papers primarily focus on preclinical investigations of this compound. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.

ANone: Several research papers provide insights into the PK/PD profile of this compound:

- Absorption and Bioavailability: Research in Beagle dogs indicates that this compound, when administered orally, exhibits very low absolute bioavailability. []

- Distribution: Studies in rabbits indicate that this compound is widely distributed in the body. []

- Pharmacodynamics: this compound demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]

- Efficacy: this compound exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]

ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:

- In vitro studies:

- This compound inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []

- This compound demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []

- This compound exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []

- In vivo studies:

- This compound effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]

- This compound demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]

- This compound attenuates Iso-induced myocardial injury in rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)

![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)